CC-11006, also known as N-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide, is a compound developed for potential therapeutic applications in hematological cancers. This compound is a derivative of thalidomide and has been investigated for its anti-inflammatory and anti-tumorigenic properties. Its structure and pharmacological profile have been detailed in various studies and patent applications.
CC-11006 was initially synthesized as part of a series of thalidomide analogs aimed at enhancing therapeutic efficacy while reducing side effects. The synthesis and characterization of CC-11006 have been documented in scientific literature, including pharmacology reviews and patent filings related to its development for treating hematological malignancies such as multiple myeloma .
CC-11006 falls under the category of small molecule pharmaceuticals. It is classified as a thalidomide analog, which are compounds that share structural similarities with thalidomide but are modified to improve their pharmacological profiles. This classification is significant due to the historical context of thalidomide's use and the ongoing research into safer and more effective derivatives .
The synthesis of CC-11006 involves several steps, typically starting from readily available precursors. The process can include the formation of the isoindole core followed by functionalization to introduce the cyclopropanecarboxamide moiety.
Detailed synthetic pathways have been outlined in various studies, showcasing the efficiency and yield of the methods employed .
The molecular structure of CC-11006 features a complex arrangement including a cyclopropane ring and a dioxoisoindole framework. The specific stereochemistry at various centers contributes to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure and purity of CC-11006 .
CC-11006 can undergo various chemical reactions typical for small organic molecules, including:
The stability of CC-11006 under different conditions has been studied to understand its reactivity profile better. For instance, studies have shown that certain reaction conditions can lead to selective transformations without compromising the integrity of the core structure .
CC-11006 exerts its effects primarily through modulation of immune responses and direct anti-tumor activity. It is thought to inhibit angiogenesis and promote apoptosis in malignant cells.
Research indicates that CC-11006 interacts with specific molecular targets involved in cell signaling pathways associated with cancer progression. This includes modulation of cytokine production and inhibition of tumor necrosis factor-alpha (TNF-alpha) signaling pathways .
CC-11006 is typically characterized by:
CC-11006 represents an evolutionary step in the lineage of cereblon (CRBN)-binding agents, bridging first-generation immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide with next-generation cereblon E3 ligase modulatory drugs (CELMoDs®). Thalidomide (α-N-phthalimido-glutarimide), initially developed as a sedative in the 1950s, was later discovered to possess immunomodulatory and anti-angiogenic properties. Its withdrawal due to teratogenicity was followed by repurposing for erythema nodosum leprosum (ENL) and multiple myeloma. Structural optimization of its phthalimide-glutarimide scaffold yielded second-generation agents: lenalidomide (CC-5013) and pomalidomide (CC-4047), both FDA-approved for hematologic malignancies. CC-11006 emerged as part of Celgene Corporation's proprietary efforts to expand this chemical class, sharing the core glutarimide moiety essential for CRBN binding but featuring distinct modifications to the phthaloyl ring that confer unique pharmacodynamic properties [1] [3]. This development pipeline subsequently led to third-generation CELMoDs® like iberdomide (CC-220) and mezigdomide (CC-92480), designed for enhanced CRBN binding and degradation efficiency [5] [7].
Table 1: Evolution of Glutarimide-Based Therapeutic Agents
Generation | Compound | Molecular Formula | Molecular Weight (g/mol) | Half-life (hours) |
---|---|---|---|---|
First-gen | Thalidomide | C₁₃H₁₀N₂O₄ | 258.2 | 3–8 |
Second-gen | Lenalidomide | C₁₃H₁₃N₃O₃ | 259.3 | 3–5 |
Second-gen | Pomalidomide | C₁₃H₁₁N₃O₄ | 273.2 | 7.5–9.5 |
Second-gen | CC-11006 | Not fully disclosed | Not disclosed | Not disclosed |
Third-gen | Iberdomide | C₂₅H₂₇N₃O₅ | 449.5 | 9–13 |
Third-gen | Mezigdomide | C₃₂H₃₀FN₅O₄ | 567.6 | 16–19 |
Source: Adapted from Hematology/Oncology Clinics of North America (2024) [1]
CC-11006 belongs to the structural class of 3-aminoglutarimide derivatives characterized by a nitrogen-substituted glutarimide ring. This moiety is indispensable for binding to the tri-tryptophan pocket of CRBN, the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. Unlike its predecessors, CC-11006 incorporates a cyclopropanecarboxamide group linked via a methylene bridge to the isoindolinone ring, as disclosed in patent literature (tentatively assigned as N-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide) [2] [8]. This modification positions it between classical IMiDs and advanced CELMoDs:
Functionally, CC-11006 exhibits the dual mechanisms characteristic of CRBN modulators:
Table 2: Structural and Functional Comparison of Glutarimide Derivatives
Structural Feature | CC-11006 | Lenalidomide | Pomalidomide | Iberdomide |
---|---|---|---|---|
Glutarimide Modification | None | None | None | None |
Phthalimide Modification | 4-(cyclopropanecarboxamidomethyl) | 4-amino | None | Morpholino-extension |
CRBN Affinity (Relative) | Moderate | Moderate | High | Very High |
Primary Degradation Targets | Ikaros/Aiolos | Ikaros/Aiolos | Ikaros/Aiolos | Ikaros/Aiolos/GSPT1 |
Racemization t₁/₂ (Hours) | <3 (estimated) | <3 | <1 | Not applicable* |
*Iberdomide and other CELMoDs are administered as single enantiomers with stabilized chiral centers [5] [7]
CC-11006 serves as a critical tool compound for probing structure-activity relationships (SAR) in CRBN-mediated protein degradation. Its development has provided key insights:
Table 3: Research Applications of CC-11006 and Derivatives
Research Area | Findings Enabled by CC-11006 | Impact |
---|---|---|
Chiral Stabilization | DECS technique enabled enantiomer-specific activity profiling | Validated S-enantiomer as primary bioactive form |
CRBN-Substrate Recruitment | Identified hydrophobic interactions via cyclopropyl extension | Informed design of CELMoDs with extended motifs |
Overcoming IMiD Resistance | Retained degradation in CRBN-low myeloma models | Motivated development of high-affinity CELMoDs |
Synthetic Chemistry | One-pot synthesis routes developed using analog scaffolds | Accelerated generation of novel PROTAC warheads |
CC-11006 remains a structurally informative prototype for developing PROTACs (proteolysis-targeting chimeras) and molecular glues. Its cyclopropanecarboxamide group provides a handle for conjugation to E3 ligase recruiters, enabling bifunctional degrader design against non-CRBN targets [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7